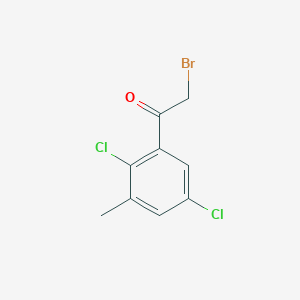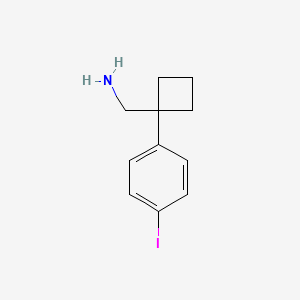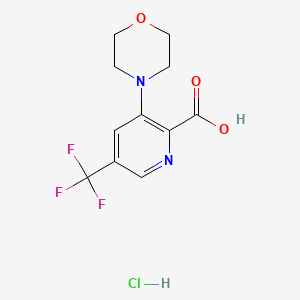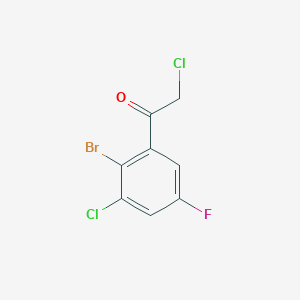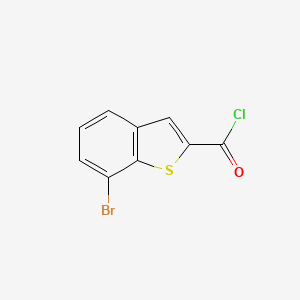
2-Butoxy-3-fluoroaniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of related compounds like “2-Fluoroaniline” has a molecular weight of 111.12 g/mol and a chemical formula of 2-(F)C₆H₄NH₂ . The molecular structure of “2-Butoxy-3-fluoroaniline” would be similar but would include additional elements for the butoxy group.
Chemical Reactions Analysis
The chemical reactions involving fluoroanilines are complex and depend on the specific conditions and reactants . A study on the protodeboronation of pinacol boronic esters, which could potentially involve fluoroanilines, was found .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Fluoroaniline” include being a base that neutralizes acids to form salts plus water in an exothermic reaction . It is also a flammable liquid .
Aplicaciones Científicas De Investigación
Reactivity Studies : Deng et al. (2000) conducted the first kinetic study of 2-butoxy radicals, investigating their reactions with O2 and NO using laser-induced fluorescence. This research is significant for understanding the reactivity of such compounds in different conditions (Deng et al., 2000).
Synthesis of Derivatives : Wang et al. (2000) synthesized derivatives of 5-fluoroaniline, which is structurally similar to 2-Butoxy-3-fluoroaniline, to evaluate them as potential anticancer and antiviral agents. This highlights the compound's relevance in pharmaceutical research (Wang et al., 2000).
Treatment of Wastewater : Zhang et al. (2014) explored the use of a bioelectrochemically assisted microbial system for removing 2-fluoroaniline from wastewater. This research is relevant for environmental applications and waste treatment technologies (Zhang et al., 2014).
Polymer Synthesis : Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(2-fluoroaniline), which may have applications in materials science and engineering (Cihaner & Önal, 2001).
Biodegradation Studies : Zhao et al. (2019) investigated the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems, providing insights into the biodegradability of these compounds and their impact on the environment (Zhao et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 2-fluoroaniline, has been reported to interact withLysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Biochemical Pathways
Compounds like these are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to 2-butoxy-3-fluoroaniline, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of 2-Butoxy-3-fluoroaniline can be influenced by various environmental factors. For instance, the stability of related boronic acids and their esters can be affected by the presence of water . Additionally, the performance of the compound in biochemical reactions like the Suzuki–Miyaura coupling can be influenced by the reaction conditions .
Propiedades
IUPAC Name |
2-butoxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANITLSHJRLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




